
7-methyl-1,3-dinitroacridine
Overview
Description
7-methyl-1,3-dinitroacridine (MAD) is a synthetic compound that has been extensively studied in the field of neuroscience due to its unique properties as a voltage-sensitive dye. It has been used in a variety of applications, including imaging of neuronal activity, drug discovery, and electrophysiological recordings. In
Scientific Research Applications
7-methyl-1,3-dinitroacridine has been used extensively in neuroscience research due to its ability to selectively stain neurons and allow for the imaging of neuronal activity. It has also been used in drug discovery to screen for compounds that modulate neuronal activity. Additionally, this compound has been used in electrophysiological recordings to monitor changes in membrane potential in real-time.
Mechanism of Action
7-methyl-1,3-dinitroacridine binds to the lipid bilayer of neuronal membranes and undergoes a conformational change upon depolarization. This change in conformation results in a shift in the absorption spectrum of the molecule, allowing for the imaging of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on neuronal activity and viability, making it an ideal tool for imaging and electrophysiological recordings. It does not interfere with the normal functioning of neurons and has been used in a variety of preparations, including brain slices, cultured neurons, and in vivo imaging.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-methyl-1,3-dinitroacridine is its ability to selectively stain neurons and allow for the imaging of neuronal activity. It has also been shown to have minimal effects on neuronal activity and viability, making it an ideal tool for electrophysiological recordings. However, this compound does have limitations, including its low signal-to-noise ratio and the need for specialized imaging equipment.
Future Directions
There are several future directions for 7-methyl-1,3-dinitroacridine research, including the development of new derivatives with improved properties, the use of this compound in combination with other imaging techniques, and the application of this compound in the study of neurological disorders. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of neurological disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied in the field of neuroscience due to its unique properties as a voltage-sensitive dye. It has been used in a variety of applications, including imaging of neuronal activity, drug discovery, and electrophysiological recordings. Further research on this compound and its derivatives has the potential to lead to new insights into the functioning of the nervous system and the development of new treatments for neurological disorders.
Properties
IUPAC Name |
7-methyl-1,3-dinitroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-2-3-12-9(4-8)5-11-13(15-12)6-10(16(18)19)7-14(11)17(20)21/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJJVRWXOLWQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chloroethyl)sulfonyl]dodecane](/img/structure/B4290860.png)
![3,7-dibromo-9a,9b-diethyl-2,8-bis(ethylthio)-4,4,5,5,6,6-hexafluoro-5,6,9a,9b-tetrahydro-4H-thieno[2',3':6,7]indeno[5,4-b]thiophene](/img/structure/B4290880.png)
![8-chloro-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4290884.png)
![methyl {[2-(aminocarbonyl)-3,5-dinitrophenyl]thio}acetate](/img/structure/B4290885.png)

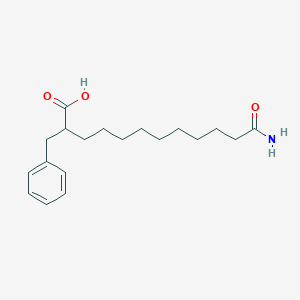
![4-(4-nitrophenyl)-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4290919.png)
![5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4290927.png)
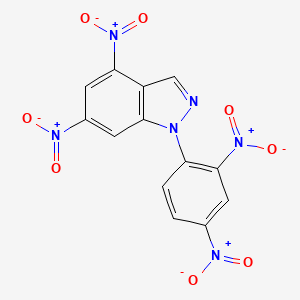

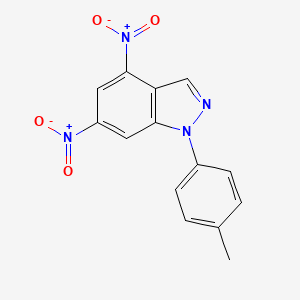
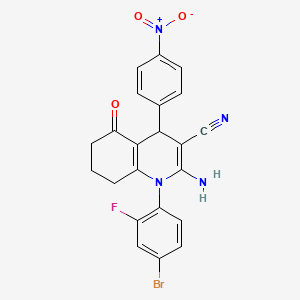
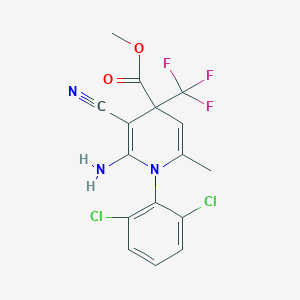
![2,5-dichloro-N-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B4290993.png)
